molecular formula C14H13BrN2O2 B5474565 N-(5-bromopyridin-2-yl)-2-(2-methoxyphenyl)acetamide

N-(5-bromopyridin-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5474565
M. Wt: 321.17 g/mol
InChI Key: OUURGYMWCWOFHH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-19-12-5-3-2-4-10(12)8-14(18)17-13-7-6-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUURGYMWCWOFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of 2-(2-methoxyphenyl)acetic acid: This intermediate is synthesized by reacting 2-methoxybenzyl chloride with sodium cyanide to form 2-methoxyphenylacetonitrile, followed by hydrolysis to yield 2-(2-methoxyphenyl)acetic acid.

    Amide Formation: The final step involves the coupling of 5-bromopyridine-2-amine with 2-(2-methoxyphenyl)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Oxidized forms of the compound with additional functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Hydrolysis: 2-(2-methoxyphenyl)acetic acid and 5-bromopyridine-2-amine.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the methoxyphenyl group can enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetamide
  • N-(5-fluoropyridin-2-yl)-2-(2-methoxyphenyl)acetamide
  • N-(5-iodopyridin-2-yl)-2-(2-methoxyphenyl)acetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

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